dBRD9 (dihydrochloride)
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Overview
Description
dBRD9 (dihydrochloride) is a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). It is a heterobifunctional molecule that belongs to the class of PROTACs (Proteolysis Targeting Chimeras). dBRD9 (dihydrochloride) is composed of a BRD9 inhibitor conjugated to a cereblon E3 ligase ligand, which facilitates the targeted degradation of BRD9. This compound has shown significant potential in the field of cancer research due to its ability to selectively degrade BRD9, thereby inhibiting the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dBRD9 (dihydrochloride) involves the conjugation of a BRD9 inhibitor with a cereblon E3 ligase ligand. The synthetic route typically includes the following steps:
Synthesis of the BRD9 inhibitor: This involves the preparation of a molecule that can selectively bind to the bromodomain of BRD9.
Synthesis of the cereblon E3 ligase ligand: This involves the preparation of a molecule that can bind to the cereblon E3 ligase.
Conjugation: The BRD9 inhibitor and the cereblon E3 ligase ligand are conjugated through a linker to form the final PROTAC molecule.
Industrial Production Methods
The industrial production of dBRD9 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
dBRD9 (dihydrochloride) primarily undergoes degradation reactions facilitated by the PROTAC mechanism. This involves the recruitment of the target protein (BRD9) to the E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Common Reagents and Conditions
Reagents: BRD9 inhibitor, cereblon E3 ligase ligand, linker molecules.
Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups involved.
Major Products
The major product of the degradation reaction is the ubiquitinated BRD9, which is subsequently degraded by the proteasome. This results in the reduction of BRD9 levels in the cell, leading to the inhibition of BRD9-mediated cellular processes .
Scientific Research Applications
dBRD9 (dihydrochloride) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
dBRD9 (dihydrochloride) exerts its effects through the targeted degradation of BRD9. The mechanism involves the following steps:
Binding: The BRD9 inhibitor component of dBRD9 binds to the bromodomain of BRD9.
Recruitment: The cereblon E3 ligase ligand component recruits the cereblon E3 ligase to the BRD9-dBRD9 complex.
Ubiquitination: The E3 ligase ubiquitinates BRD9, tagging it for degradation.
Degradation: The ubiquitinated BRD9 is recognized and degraded by the proteasome, leading to a reduction in BRD9 levels.
Comparison with Similar Compounds
dBRD9 (dihydrochloride) is unique in its ability to selectively degrade BRD9 without affecting other bromodomain-containing proteins such as BRD4 and BRD7. Similar compounds include:
Properties
IUPAC Name |
2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H45N7O10.2ClH/c1-45(21-29-32(54-3)18-24(19-33(29)55-4)28-22-46(2)38(51)27-20-41-11-10-25(27)28)23-35(49)43-13-15-57-17-16-56-14-12-42-30-7-5-6-26-36(30)40(53)47(39(26)52)31-8-9-34(48)44-37(31)50;;/h5-7,10-11,18-20,22,31,42H,8-9,12-17,21,23H2,1-4H3,(H,43,49)(H,44,48,50);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEVDQHYSARWTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47Cl2N7O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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